molecular formula C18H15F2Sb B14755203 Antimony, difluorotriphenyl- CAS No. 373-84-2

Antimony, difluorotriphenyl-

Cat. No.: B14755203
CAS No.: 373-84-2
M. Wt: 391.1 g/mol
InChI Key: RYEXSDMSNGJYSX-UHFFFAOYSA-L
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Description

Antimony, difluorotriphenyl- is an organometallic compound with the molecular formula C18H15F2Sb It is a derivative of antimony, where the antimony atom is bonded to two fluorine atoms and three phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antimony, difluorotriphenyl- typically involves the reaction of triphenylantimony with a fluorinating agent. One common method is the reaction of triphenylantimony with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of antimony, difluorotriphenyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Antimony, difluorotriphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.

    Reduction: It can be reduced to form lower oxidation state antimony compounds.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation: Higher oxidation state antimony compounds, such as antimony pentafluoride.

    Reduction: Lower oxidation state antimony compounds, such as triphenylantimony.

    Substitution: Compounds with different halogen or functional group substitutions.

Scientific Research Applications

Antimony, difluorotriphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.

Mechanism of Action

The mechanism of action of antimony, difluorotriphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing their activity. It may also interact with biological molecules through non-covalent interactions, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Triphenylantimony: Similar structure but lacks fluorine atoms.

    Tris(para-tolyl)antimony: Contains para-tolyl groups instead of phenyl groups.

    Antimony pentafluoride: Higher oxidation state and contains five fluorine atoms.

Uniqueness

Antimony, difluorotriphenyl- is unique due to the presence of both phenyl groups and fluorine atoms, which confer distinct chemical properties

Properties

CAS No.

373-84-2

Molecular Formula

C18H15F2Sb

Molecular Weight

391.1 g/mol

IUPAC Name

difluoro(triphenyl)-λ5-stibane

InChI

InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2

InChI Key

RYEXSDMSNGJYSX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F

Origin of Product

United States

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